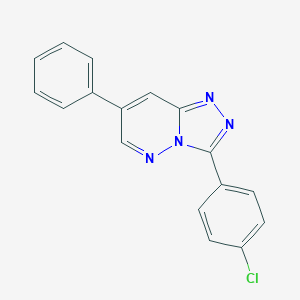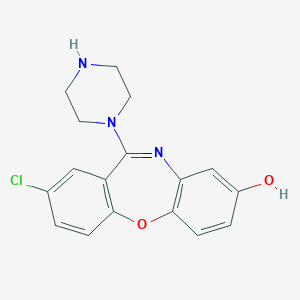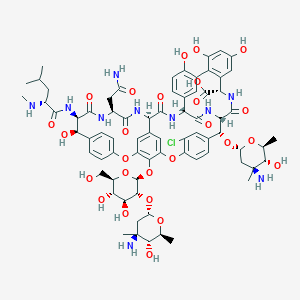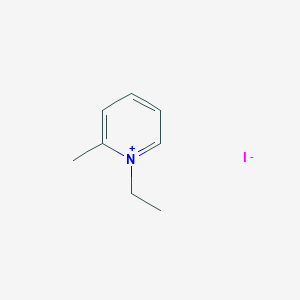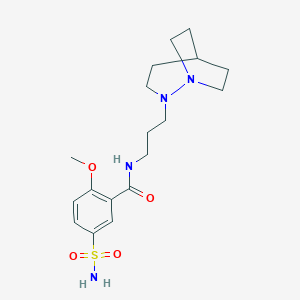
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide, also known as DBNPA, is a widely used biocide in various industries, including water treatment, oil and gas production, and paper manufacturing. DBNPA is a potent antimicrobial agent that is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae.
Mécanisme D'action
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide acts by disrupting the cell membrane of microorganisms, leading to cell death. It inhibits the synthesis of ATP, which is essential for the survival of microorganisms. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide also disrupts the DNA synthesis process, leading to cell death.
Effets Biochimiques Et Physiologiques
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to have minimal toxicity to humans and animals at low concentrations. However, at high concentrations, it can cause skin and eye irritation. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is also toxic to aquatic organisms and should be used with caution in aquatic environments.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is a potent antimicrobial agent that is effective against a broad spectrum of microorganisms. It is also stable under a wide range of environmental conditions, making it suitable for use in various applications. However, N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide can be expensive, and its use should be carefully monitored to avoid environmental contamination.
Orientations Futures
Future research on N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide should focus on its potential use in novel applications, such as drug delivery systems and medical devices. Additionally, studies should be conducted to evaluate the environmental impact of N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide and to develop more sustainable and eco-friendly alternatives. Finally, research should be conducted to optimize the synthesis method of N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide to reduce its cost and increase its efficiency.
Méthodes De Synthèse
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is synthesized by reacting 2-methoxy-5-sulfamoylbenzoic acid with 1,2-diazabicyclo[3.2.2]nonane and propyl bromide in the presence of a base. The reaction yields N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide as a white crystalline solid with a melting point of 146-148°C.
Applications De Recherche Scientifique
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been extensively studied for its antimicrobial properties and has been shown to be effective against a wide range of microorganisms. It has been used in various applications, including water treatment, oil and gas production, and paper manufacturing. N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is also used as a preservative in personal care and household products.
Propriétés
Numéro CAS |
100243-26-3 |
|---|---|
Nom du produit |
N-(3-(1,2-Diazabicyclo(3.2.2)non-2-yl)propyl)-2-methoxy-5-sulfamoylbenzamide |
Formule moléculaire |
C18H28N4O4S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-[3-(1,2-diazabicyclo[3.2.2]nonan-2-yl)propyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C18H28N4O4S/c1-26-17-4-3-15(27(19,24)25)13-16(17)18(23)20-8-2-9-21-10-5-14-6-11-22(21)12-7-14/h3-4,13-14H,2,5-12H2,1H3,(H,20,23)(H2,19,24,25) |
Clé InChI |
URZUIOBTBDBOFL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCC3CCN2CC3 |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCC3CCN2CC3 |
Autres numéros CAS |
100243-26-3 |
Synonymes |
N-[3-[1,2-Diazabicyclo[3.2.2]nonan-2-yl]propyl]-2-methoxy-5-sulfamoylbenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



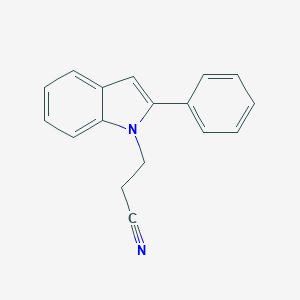
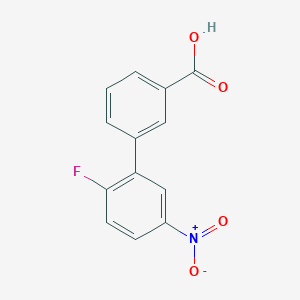
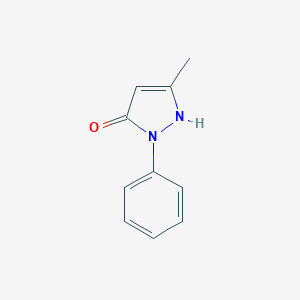
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
